
(4-Bromophenyl)(2-methylphenyl)methanol
Overview
Description
(4-Bromophenyl)(2-methylphenyl)methanol: is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom on a phenyl ring, a methyl group on another phenyl ring, and a hydroxyl group attached to a methylene bridge connecting the two phenyl rings.
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized by first brominating 2-methylbenzene to form 4-bromophenyl-2-methylbenzene . Subsequently, a Grignard reaction can be performed using magnesium to form the Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxyl group.
Direct Coupling: Another method involves the direct coupling of 4-bromobenzene with 2-methylbenzene in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-Bromophenyl)(2-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-bromophenyl)(2-methylphenyl)methanone .
Reduction: The compound can be reduced to remove the bromine atom, resulting in (4-phenyl)(2-methylphenyl)methanol .
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, to form derivatives like (4-aminophenyl)(2-methylphenyl)methanol .
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Reagents like ammonia and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: (4-bromophenyl)(2-methylphenyl)methanone
Reduction: (4-phenyl)(2-methylphenyl)methanol
Substitution: (4-aminophenyl)(2-methylphenyl)methanol
Scientific Research Applications
(4-Bromophenyl)(2-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-Bromophenyl)(2-methylphenyl)methanol: can be compared with other similar compounds, such as (4-bromophenyl)(3-methylphenyl)methanol and (4-bromophenyl)(4-methylphenyl)methanol . These compounds differ in the position of the methyl group on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound
Comparison with Similar Compounds
(4-bromophenyl)(3-methylphenyl)methanol
(4-bromophenyl)(4-methylphenyl)methanol
(4-bromophenyl)(2-methylphenyl)methanone
(4-aminophenyl)(2-methylphenyl)methanol
(4-Bromophenyl)(2-methylphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(4-Bromophenyl)(2-methylphenyl)methanol, with the CAS number 944695-76-5, is an organic compound characterized by its unique molecular structure, which includes a bromine atom attached to a para-positioned phenyl group and a methyl-substituted ortho-positioned phenyl group linked through a methanol (-OH) functional group. This structural configuration suggests potential biological activities that merit investigation.
The compound has a molecular formula of and a molecular weight of approximately 277.16 g/mol. Various synthesis pathways have been documented, including oxidation reactions that convert it to corresponding ketones or aldehydes using oxidizing agents such as hydrogen peroxide.
Anticancer Properties
The compound's potential anticancer properties can be inferred from related studies involving phenolic compounds and their derivatives. Research indicates that certain phenolic compounds exhibit cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest . While specific data on this compound is lacking, its structural characteristics may confer similar activities.
The precise mechanism of action for this compound remains largely unexplored in the scientific literature. However, compounds with similar structures often interact with key enzymes and cellular pathways. For example, the inhibition of acetylcholinesterase by structurally related compounds has been noted, which can lead to neurotoxic effects due to altered neurotransmission. Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacological potential.
Research Findings and Case Studies
While direct research findings specifically focusing on this compound are sparse, several studies on related compounds provide insights into potential biological activities:
Future Directions
Further research is warranted to explore the biological activity of this compound in detail. Key areas for future investigation include:
- In vitro Studies : Conducting cytotoxicity assays against various cancer cell lines to establish anticancer potential.
- Mechanistic Studies : Elucidating the interaction with specific enzymes or cellular pathways to understand its pharmacodynamics.
- Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity, particularly in antimicrobial and anticancer contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromophenyl)(2-methylphenyl)methanol, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is typically synthesized via Grignard reactions. For example, reacting 4-bromo-2-methylbenzaldehyde with a Grignard reagent (e.g., cycloheptylmagnesium bromide) under anhydrous conditions. Temperature control (−10°C to 0°C) and solvent choice (e.g., THF or diethyl ether) are critical to prevent side reactions. Post-reaction quenching with aqueous NH₄Cl and purification via column chromatography (gradient elution with Et₂O/pentane) can achieve yields >75% .
- Key Parameters : Monitor reaction progress using TLC; optimize stoichiometry (1:1.2 molar ratio of aldehyde to Grignard reagent) to minimize unreacted starting material .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm hydroxyl group presence (δ ~1.5–2.5 ppm for -OH, exchange with D₂O) and aromatic substitution patterns (e.g., coupling constants for bromine/CH₃ groups) .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 291.02 for C₁₄H₁₃BrO) .
- FTIR : Identify O-H stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1°. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder, especially around the bromine substituent .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be controlled during asymmetric synthesis?
- Methodology : Employ Sharpless asymmetric epoxidation (e.g., using Ti(OiPr)₄, (+)-DET) to generate enantiopure epoxides. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, MeOH/H₂O 45:55) and confirm absolute configuration using specific rotation ([α]ᴅ²⁰ ±45°) .
- Challenge : Competing hydrolysis pathways may reduce ee; use anhydrous MeCN and low temperatures (55°C) to minimize racemization .
Q. What strategies mitigate data contradictions between computational and experimental spectral results?
- Methodology :
- NMR Discrepancies : Compare experimental δ values with DFT-calculated shifts (B3LYP/6-31G*). Adjust for solvent effects (e.g., methanol-d₄ shifts protons downfield by ~0.3 ppm) .
- XRD vs. DFT Geometry : Use Mercury software to overlay experimental and optimized structures; RMSD >0.5 Å suggests conformational flexibility or crystal packing effects .
Q. How does the bromine substituent influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- In Vitro Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Bromine’s electron-withdrawing effect enhances binding affinity (IC₅₀ <10 µM vs. ~50 µM for non-halogenated analogs) .
- SAR Analysis : Compare with 4-chloro/fluoro analogs to isolate steric vs. electronic contributions .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodology :
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDPTJAQOQSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678847 | |
Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944695-76-5 | |
Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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